molecular formula C15H16FNO2S B2940596 Tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate CAS No. 849659-47-8

Tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate

Cat. No.: B2940596
CAS No.: 849659-47-8
M. Wt: 293.36
InChI Key: YSOUGQDHTIMJKJ-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorophenyl group attached to the thiophene ring. The combination of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Scientific Research Applications

Tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and minimize risk .

Future Directions

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its biological activity. Compounds with similar structures are used in a variety of fields, including medicinal chemistry, materials science, and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate typically involves multi-step organic reactions

    Thiophene Ring Formation: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur in the presence of a base.

    Introduction of Amino and Fluorophenyl Groups: The amino group can be introduced via nucleophilic substitution reactions, while the fluorophenyl group can be added through electrophilic aromatic substitution or cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted thiophenes.

    Coupling Reactions: Biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-amino-4-phenylthiophene-3-carboxylate: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.

    Tert-butyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate: Contains a chlorine atom instead of fluorine, which can influence its electronic properties and interactions with molecular targets.

    Tert-butyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate: The presence of a methyl group instead of fluorine can alter its hydrophobicity and binding characteristics.

Uniqueness

Tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This can enhance its binding affinity to specific molecular targets and improve its stability in various chemical and biological environments.

Properties

IUPAC Name

tert-butyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO2S/c1-15(2,3)19-14(18)12-11(8-20-13(12)17)9-4-6-10(16)7-5-9/h4-8H,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOUGQDHTIMJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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